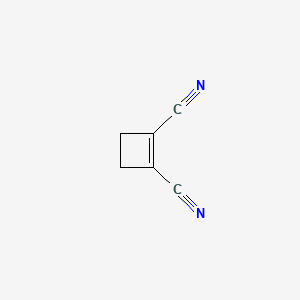
1-Cyclobutene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C6H4N2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Cyclobutene-1,2-dicarbonitrile serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure facilitates the study of ring strain and reactivity patterns in organic chemistry.
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals:
- Enzyme Inhibitors: Derivatives of this compound have been identified as potential enzyme inhibitors, which could be useful in treating various diseases.
- Antimicrobial Agents: Its derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Agrochemical Applications
In agrochemistry, this compound is explored for its potential as an active ingredient in pesticides and herbicides. Its derivatives may provide effective solutions for pest control while minimizing environmental impact.
Material Science
The compound is also utilized in producing specialty chemicals and materials that exhibit unique properties due to the presence of the cyano groups. These materials can be tailored for specific applications in coatings, adhesives, and polymers.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound derivatives on specific enzymes related to cancer progression. The results indicated that certain derivatives effectively inhibited enzyme activity, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Activity
Research conducted on various derivatives of this compound revealed significant antimicrobial activity against several bacterial strains. This study highlights the compound's potential as a basis for developing new antimicrobial agents .
Eigenschaften
CAS-Nummer |
3716-97-0 |
|---|---|
Molekularformel |
C6H4N2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
cyclobutene-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H4N2/c7-3-5-1-2-6(5)4-8/h1-2H2 |
InChI-Schlüssel |
VMFXYPBFHHRGKQ-UHFFFAOYSA-N |
SMILES |
C1CC(=C1C#N)C#N |
Kanonische SMILES |
C1CC(=C1C#N)C#N |
Key on ui other cas no. |
3716-97-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















